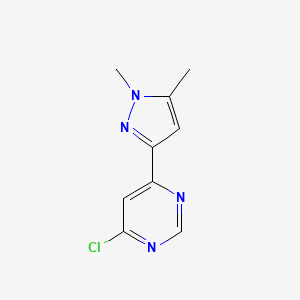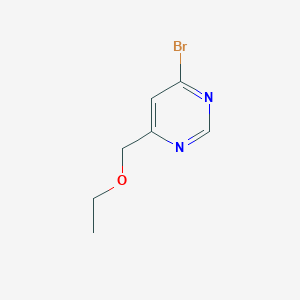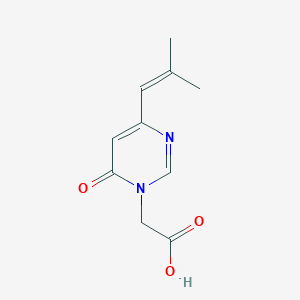![molecular formula C11H10ClN3O B1481822 6-((4-氯苄基)氨基)吡啶并[3,4-d]嘧啶-3-醇 CAS No. 1871607-07-6](/img/structure/B1481822.png)
6-((4-氯苄基)氨基)吡啶并[3,4-d]嘧啶-3-醇
描述
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-((4-Chlorobenzyl)amino)pyridazin-3-ol, involves several methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .科学研究应用
合成和化学性质
- 吡啶并[1,2-a]嘧啶酮衍生物的合成途径通常涉及多步过程,从容易获得的化合物开始。例如,Károlyházy 等人 (2001) 概述了新型吡啶并[3,4-b][1,5]二氮杂卓环体系的合成,突出了吡啶并[1,2-a]嘧啶酮衍生物的合成灵活性 [Károlyházy 等,2001]
- Estevez、Raviña 和 Sotelo (1998) 合成了 6-芳基-5-氨基-3(2H)-吡啶并[1,2-a]嘧啶酮作为潜在的血小板聚集抑制剂,证明了这些化合物的药物潜力,但没有具体说明它们在治疗中的用途 [Estevez, Raviña, & Sotelo, 1998]
潜在应用
- Wlochal 和 Bailey (2015) 讨论了使用 Buchwald 方案合成 N6-烷基化吡啶并[1,2-a]二胺-3,6-二胺,表明它们与药物化学相关,因为这些支架具有吸引力但具有挑战性 [Wlochal & Bailey, 2015]
- El-Mariah、Hosny 和 Deeb (2006) 合成了一系列吡啶并[3′,4′:3,4]吡唑并[5,1-c]-1,2,4-三嗪并评估了它们的抗菌活性,证明了吡啶并[1,2-a]嘧啶酮衍生物在解决微生物耐药性方面的潜力 [El-Mariah, Hosny, & Deeb, 2006]
环境和材料科学应用
- Kalai 等人 (2020) 研究了吡啶并[1,2-a]嘧啶酮衍生物在酸性溶液中对低碳钢的缓蚀性能,展示了这些化合物在药物领域之外的应用 [Kalai 等,2020]
作用机制
Pyridazinone Derivatives
Pyridazinone derivatives are very important heterocyclic structures due to their ease of access through a variety of chemical reactions . They are present in a wide range of biologically active compounds and have been used in agrochemistry, like herbicide compounds , fungicides, and insecticides . In addition, pyridazinone scaffold shows some interesting physicochemical properties, hence their use as good metal extractants from aqueous solutions or as corrosion inhibitors for mild steel .
Potential Targets and Mode of Action
For example, they have been used as corrosion inhibitors, indicating that they might interact with metal surfaces to prevent corrosion .
生化分析
Biochemical Properties
6-((4-Chlorobenzyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein function and stability. Additionally, 6-((4-Chlorobenzyl)amino)pyridazin-3-ol can bind to specific receptors on cell surfaces, influencing signal transduction pathways .
Cellular Effects
The effects of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 6-((4-Chlorobenzyl)amino)pyridazin-3-ol can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the energy balance within the cell .
Molecular Mechanism
The molecular mechanism of action of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 6-((4-Chlorobenzyl)amino)pyridazin-3-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-((4-Chlorobenzyl)amino)pyridazin-3-ol remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes or prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-((4-Chlorobenzyl)amino)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to alterations in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol within tissues can also affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of 6-((4-Chlorobenzyl)amino)pyridazin-3-ol can determine its specific biological effects and mechanisms of action .
属性
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUKHUNMQSOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



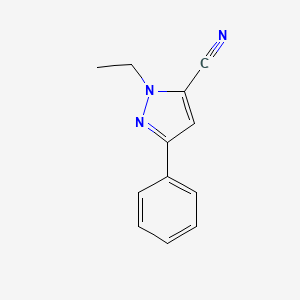
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
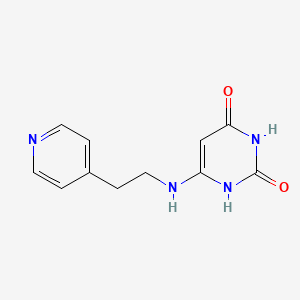

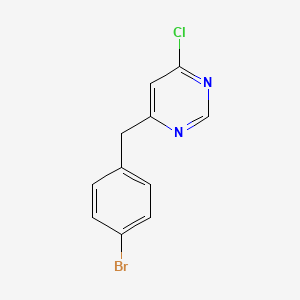
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
